2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dibutylamino group, an ethoxy group, and a p-aminobenzoate moiety, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 2-(2-(dibutylamino)ethoxy)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods optimize reaction time and conditions to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
Scientific Research Applications
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions, which is a common mechanism for local anesthetics . This action is mediated through its binding to sodium channels, thereby inhibiting the propagation of nerve signals.
Comparison with Similar Compounds
Similar Compounds
Benzocaine (ethyl p-aminobenzoate): A well-known local anesthetic with a similar structure but different substituents.
Procaine (diethylaminoethyl p-aminobenzoate): Another local anesthetic with a similar mechanism of action but different chemical structure.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different applications
Uniqueness
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78329-77-8 |
---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dibutylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-3-5-11-21(12-6-4-2)13-14-23-15-16-24-19(22)17-7-9-18(20)10-8-17;/h7-10H,3-6,11-16,20H2,1-2H3;1H |
InChI Key |
MJJMLLPNPKXZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.